Bis(2,4,6-trimethylphenyl)phosphine

Catalog No.
S1547209
CAS No.
1732-66-7
M.F
C18H23P
M. Wt
270.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(2,4,6-trimethylphenyl)phosphine

CAS Number

1732-66-7

Product Name

Bis(2,4,6-trimethylphenyl)phosphine

IUPAC Name

bis(2,4,6-trimethylphenyl)phosphane

Molecular Formula

C18H23P

Molecular Weight

270.3 g/mol

InChI

InChI=1S/C18H23P/c1-11-7-13(3)17(14(4)8-11)19-18-15(5)9-12(2)10-16(18)6/h7-10,19H,1-6H3

InChI Key

NBXSLXZWWHEDPI-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)PC2=C(C=C(C=C2C)C)C)C

Synonyms

Bis(2,4,6-trimethylphenyl)phosphine 97%

Canonical SMILES

CC1=CC(=C(C(=C1)C)PC2=C(C=C(C=C2C)C)C)C

Catalyst in Organic Synthesis:

Bis(2,4,6-trimethylphenyl)phosphine, also known as TMPP, is a valuable organophosphorus compound widely employed as a catalyst in diverse organic syntheses []. Its ability to form complexes with various reaction partners facilitates their subsequent transformation, leading to the efficient production of various organic molecules.

Examples of TMPP-catalyzed reactions include:

  • Hydrodehalogenation: TMPP effectively catalyzes the removal of halogen atoms (Cl, Br, I) from organic molecules, enabling the formation of carbon-hydrogen bonds [, ].
  • Hydrosilylation: TMPP facilitates the addition of silicon-hydrogen (Si-H) bonds across unsaturated carbon-carbon double bonds (C=C), creating new silicon-carbon (Si-C) bonds [].
  • Hydrogenation: TMPP can be used as a catalyst for the reduction of various functional groups, such as alkenes (C=C) to alkanes (C-C) and ketones (C=O) to alcohols (C-OH) [].

Ligand in Organometallic Chemistry:

TMPP also finds application as a ligand in organometallic chemistry, where it binds to transition metals to form complexes with unique properties. These complexes can be employed in various catalytic processes, including:

  • Cross-coupling reactions: TMPP-containing organometallic catalysts are used to form new carbon-carbon bonds between different organic fragments [].
  • Hydrogenation and hydroformylation: TMPP-based catalysts can be used for the selective hydrogenation of unsaturated bonds and the addition of a formyl group (CHO) to unsaturated carbon-carbon double bonds [].

Research into New Applications:

The research landscape surrounding TMPP is constantly evolving, with ongoing investigations exploring its potential in novel applications. These include:

  • Development of new catalysts for sustainable and efficient organic transformations.
  • Design of functional materials with tailored properties for various technological applications.
  • Investigation of TMPP's role in biological processes and potential therapeutic development.

BTMPP is a man-made compound synthesized in laboratories. Researchers study it for its potential applications in various fields of chemistry, particularly in organic synthesis and catalysis [].


Molecular Structure Analysis

The BTMPP molecule consists of a central phosphorus atom bonded to two 2,4,6-trimethylphenyl groups. The 2,4,6-trimethylphenyl groups are organic groups derived from benzene with three methyl substituents on specific positions (2, 4, and 6) of the ring [].

This structure gives BTMPP some characteristics that make it interesting for research. For example, the bulky trimethylphenyl groups around the phosphorus atom can create a steric hindrance effect, which influences how the molecule interacts with other chemicals [].


Chemical Reactions Analysis

Synthesis of BTMPP is a topic of research, but specific details often remain proprietary information to avoid misuse. Generally, organophosphorus compounds like BTMPP are synthesized from phosphorus halides and appropriate organometallic reagents [].

Further reactions involving BTMPP are explored in research, particularly its potential as a ligand in catalysis [, ]. Ligands are molecules that bond to a metal center in a catalyst, affecting the catalyst's activity and selectivity.

Due to its reactive phosphorus center. It is known for:

  • Phosphorylation Reactions: The compound can act as a nucleophile in phosphorylation reactions, forming phosphinoyl radicals that are useful in organic synthesis .
  • Olefin Additions: It can also engage in olefin addition reactions, which are significant in the formation of complex organic molecules .
  • Reductive Reactions: The P–H bond in bis(2,4,6-trimethylphenyl)phosphine allows it to undergo reduction reactions, making it useful in synthetic pathways requiring phosphine derivatives .

  • Anticancer Agents: Some phosphine derivatives exhibit cytotoxicity against cancer cells.
  • Antioxidants: Phosphines can also function as antioxidants due to their ability to donate electrons.

Further research is necessary to fully understand the biological implications of bis(2,4,6-trimethylphenyl)phosphine.

The synthesis of bis(2,4,6-trimethylphenyl)phosphine typically involves the following steps:

  • Starting Material: Phenylphosphine is used as the primary starting material.
  • Metallization: A basic compound such as sodium hydride is reacted with phenylphosphine to form sodium phenylphosphine.
  • Reaction with Chloride: The resulting sodium phenylphosphine is then reacted with 2,4,6-trimethylbenzoyl chloride.
  • Purification: The product is purified through crystallization from solvents like n-hexane .

The efficiency of the synthesis can be enhanced by optimizing reaction conditions such as temperature and the concentration of reactants.

Bis(2,4,6-trimethylphenyl)phosphine has several applications:

  • Photoinitiators: It serves as a photoinitiator in polymerization processes due to its ability to generate radicals upon exposure to light .
  • Ligands in Catalysis: This compound can act as a ligand in transition metal catalysis, facilitating various coupling reactions.
  • Intermediate in Organic Synthesis: It is used as an intermediate in synthesizing more complex organophosphorus compounds.

Interaction studies involving bis(2,4,6-trimethylphenyl)phosphine focus on its reactivity with various substrates. These studies reveal:

  • Reactivity Profiles: The compound's reactivity with different electrophiles and nucleophiles provides insights into its utility in synthetic chemistry.
  • Stability Assessments: Understanding how bis(2,4,6-trimethylphenyl)phosphine interacts with other chemical species helps assess its stability under different conditions.

Several compounds share structural or functional similarities with bis(2,4,6-trimethylphenyl)phosphine. Here are some notable examples:

Compound NameMolecular FormulaKey Features
DiphenylphosphineC12H15PC_{12}H_{15}PLess sterically hindered; commonly used in catalysis
Bis(2,4-dimethylphenyl)phosphineC16H21PC_{16}H_{21}PSimilar reactivity but less bulky
Bis(2-tert-butylphenyl)phosphineC18H27PC_{18}H_{27}PIncreased steric hindrance; different reactivity

Uniqueness of Bis(2,4,6-trimethylphenyl)phosphine

The uniqueness of bis(2,4,6-trimethylphenyl)phosphine lies in its bulky 2,4,6-trimethylphenyl groups that provide significant steric hindrance. This characteristic influences its reactivity patterns and stability compared to other phosphines. Its application as a photoinitiator further distinguishes it from similar compounds that may not possess this functionality.

XLogP3

5.2

Wikipedia

Dimesitylphosphine

Dates

Modify: 2023-08-15

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